molecular formula C24H18N2O3S B3747663 5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one

5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B3747663
M. Wt: 414.5 g/mol
InChI Key: HAOSCQVYSNINAB-UHFFFAOYSA-N
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Description

5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structural features, which include a morpholino group, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6-hydroxymethyl-morpholine acetal with nucleobases under Lewis acid conditions . The key intermediate, 6-hydroxymethyl-morpholine acetal, is synthesized via the oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The morpholino and phenylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the isoxazole ring can produce various reduced derivatives.

Scientific Research Applications

5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s stability and bioavailability, while the phenylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share the isoxazole core but differ in their substituents.

    Morpholino Derivatives: Compounds such as morpholino nucleosides have similar morpholino groups but different core structures.

    Phenylsulfanyl Compounds: Compounds like phenylsulfanyl acetic acid have the phenylsulfanyl group but lack the isoxazole ring.

Uniqueness

5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of a morpholino group, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core

Properties

IUPAC Name

10-morpholin-4-yl-12-phenylsulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-23-16-8-4-5-9-17(16)24-21-20(23)18(26-10-12-28-13-11-26)14-19(22(21)25-29-24)30-15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOSCQVYSNINAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)SC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one
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5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one
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5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one
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5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one
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5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 6
5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one

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